molecular formula C19H34O16 B14883567 (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14883567
M. Wt: 518.5 g/mol
InChI Key: XMQMBYAYWCCFHQ-DPVQPYEZSA-N
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Description

The compound “(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a peroxymethyl linkage. This compound is likely to be of interest in various fields such as organic chemistry, biochemistry, and pharmaceutical research due to its intricate structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would typically involve multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the peroxymethyl group. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and oxidizing agents for the formation of the peroxymethyl linkage.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve the use of automated synthesizers and continuous flow reactors to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The peroxymethyl group can be reduced to a hydroxymethyl group.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biochemistry, the compound might be studied for its potential interactions with enzymes and other biomolecules. Its structure suggests it could act as a substrate or inhibitor in various biochemical pathways.

Medicine

Pharmaceutical research might explore this compound for its potential therapeutic properties. The presence of multiple hydroxyl groups and the peroxymethyl linkage could confer unique biological activity.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as a precursor for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes through hydrogen bonding and van der Waals forces, affecting their activity. The peroxymethyl group could also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-methyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-propyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of the peroxymethyl group. These features could confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H34O16

Molecular Weight

518.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O16/c1-2-18(15(28)11(24)8(4-21)32-18)35-30-6-19(16(29)12(25)9(5-22)33-19)34-17-14(27)13(26)10(23)7(3-20)31-17/h7-17,20-29H,2-6H2,1H3/t7-,8-,9-,10-,11-,12-,13+,14-,15+,16+,17-,18+,19+/m1/s1

InChI Key

XMQMBYAYWCCFHQ-DPVQPYEZSA-N

Isomeric SMILES

CC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)OOC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCC1(C(C(C(O1)CO)O)O)OOCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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